molecular formula C10H6FNOS B1388882 2-(3-Fluorophenyl)thiazole-5-carbaldehyde CAS No. 914348-84-8

2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No. B1388882
M. Wt: 207.23 g/mol
InChI Key: DVWKNTOIBIVPPA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)thiazole-5-carbaldehyde (FTCA) is a chemical compound that has been studied for its potential applications in scientific research. It is an aldehyde, with a molecular formula of C7H5FNS. FTCA has been studied for its ability to interact with various proteins and enzymes, and its potential applications in biochemical and physiological research.

Mechanism Of Action

2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its ability to interact with various proteins and enzymes. It has been shown to inhibit the activity of cytochrome P450 and cytochrome c oxidase. It has also been shown to bind to other proteins and enzymes, such as tyrosinase and aminopeptidase.

Biochemical And Physiological Effects

2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of cytochrome P450 and cytochrome c oxidase, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to other proteins and enzymes, such as tyrosinase and aminopeptidase, which are involved in the metabolism of proteins.

Advantages And Limitations For Lab Experiments

The use of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in lab experiments has several advantages. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

The potential applications of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in scientific research are still being explored. Further research is needed to better understand the biochemical and physiological effects of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. Additionally, research is needed to explore the potential applications of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in drug development, as well as its potential use in other areas such as food processing and biotechnology. Additionally, more research is needed to better understand the mechanism of action of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde and its interactions with other proteins and enzymes.

Scientific Research Applications

2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its potential applications in scientific research. It is an aldehyde, and has been studied for its ability to interact with various proteins and enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been studied for its potential applications in biochemical and physiological research.

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWKNTOIBIVPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661676
Record name 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)thiazole-5-carbaldehyde

CAS RN

914348-84-8
Record name 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carbaldehyde (0.6 g, 3.125 mmol) in toluene (2 mL) and ethanol (1 mL) was added 4-fluorophenyl boronic acid (0.524 g, 3.75 mmol), 2 M solution of aq. Na2CO3. The reaction mixture degassed with argon, tetrakis (0.180 g, 0.156 mmol) was added, the reaction mixture was again degassed with argon for 10 min, and heated to 120° C. for 4 h. The reaction mixture was evaporated under vacuum to remove ethanol, the reaction mixture was diluted with water (10 mL), extracted with ethyl acetate (50 mL) and dried over sodium sulphate, filtered and evaporated under reduced pressure to obtain crude product. The crude product was purified by Biotage Isolera® One chromatography (using 6% ethyl acetate and hexane) to give 2-(3-fluorophenyl)thiazole-5-carbaldehyde (0.350 g, 54% yield); 1H NMR (400 MHz, DMSO-d6): δ 8.78 (s, 1H), 7.90 (dd, 2H), 7.61 (q, 1H); 7.44 (t, 1H); LC-MS m/z calcd for [M+H]+ 208.02. found 208.0.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.524 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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